molecular formula C8H8F3NO2S B6611636 2-(propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1216234-50-2

2-(propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B6611636
CAS RN: 1216234-50-2
M. Wt: 239.22 g/mol
InChI Key: YWACWYJVVVFCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, commonly referred to as FMC-T, is a small molecule that has found a variety of uses in scientific research. FMC-T has been used in a number of different applications, including as a ligand in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical experiments. This article will discuss the synthesis of FMC-T, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and potential future directions for research.

Scientific Research Applications

FMC-T has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical experiments. FMC-T has been used in the synthesis of a variety of compounds, including thiazolium salts, heterocyclic compounds, and organometallic complexes. It has also been used as a catalyst in a number of different reactions, including the hydrogenation of alkenes, the hydrolysis of esters, and the oxidation of alcohols. In addition, FMC-T has been used as a reagent in a number of biochemical experiments, including the detection of DNA, the analysis of proteins, and the identification of enzymes.

Mechanism of Action

The exact mechanism of action of FMC-T is not yet fully understood. However, it is believed that FMC-T acts as a Lewis acid, meaning that it can act as an electron acceptor in chemical reactions. This allows FMC-T to act as a catalyst in a variety of different reactions, including the hydrogenation of alkenes, the hydrolysis of esters, and the oxidation of alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMC-T have not yet been extensively studied. However, some studies have suggested that FMC-T may have antifungal, antibacterial, and antiviral properties. In addition, FMC-T has been shown to inhibit the growth of certain types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

FMC-T has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. In addition, FMC-T is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, FMC-T is also a relatively weak acid, making it less effective than some other compounds for certain types of reactions.

Future Directions

There are a number of potential future directions for research into FMC-T. One potential area of research is the development of new synthesis methods for FMC-T. Another potential area of research is the exploration of the potential therapeutic applications of FMC-T, such as its potential use as an antimicrobial or anticancer agent. In addition, further research into the biochemical and physiological effects of FMC-T could help to elucidate its mechanism of action and its potential therapeutic applications. Finally, further research into the advantages and limitations of FMC-T for laboratory experiments could help to optimize its use in scientific research.

Synthesis Methods

FMC-T can be synthesized in a number of different ways. The most common method involves the reaction of 2-propan-2-yl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid chloride with sodium hydroxide (NaOH). This reaction yields FMC-T as the product, along with sodium chloride (NaCl) as the byproduct. Other methods of synthesis include the reaction of 2-propan-2-yl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid with sodium hydroxide in the presence of an acid catalyst, and the reaction of 2-propan-2-yl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid with an alkyl halide in the presence of a base.

properties

IUPAC Name

2-propan-2-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-3(2)6-12-5(8(9,10)11)4(15-6)7(13)14/h3H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWACWYJVVVFCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(S1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propan-2-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

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